molecular formula C12H14N2O B12608723 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane CAS No. 651314-83-9

2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane

Cat. No.: B12608723
CAS No.: 651314-83-9
M. Wt: 202.25 g/mol
InChI Key: OGMYXHKNMZNBEC-UHFFFAOYSA-N
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Description

2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane is a complex organic compound that features a unique combination of bicyclic and heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxazole ring, followed by the formation of the bicyclic heptane structure. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce reduced bicyclic compounds .

Scientific Research Applications

2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways and diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bicyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane apart is its unique combination of oxazole and bicyclic structures, which may confer distinct biological activities and enhanced stability. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

651314-83-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-[3-(1-azabicyclo[2.2.1]heptan-2-yl)prop-1-ynyl]-1,2-oxazole

InChI

InChI=1S/C12H14N2O/c1(3-12-4-6-13-15-12)2-11-8-10-5-7-14(11)9-10/h4,6,10-11H,2,5,7-9H2

InChI Key

OGMYXHKNMZNBEC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CC2CC#CC3=CC=NO3

Origin of Product

United States

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